(1R,2S)-2-(3,5-difluorophenyl)cyclopentan-1-ol
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Overview
Description
(1R,2S)-2-(3,5-difluorophenyl)cyclopentan-1-ol is a chiral compound featuring a cyclopentane ring substituted with a 3,5-difluorophenyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(3,5-difluorophenyl)cyclopentan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopentanone and 3,5-difluorobenzene.
Grignard Reaction: A Grignard reagent is prepared from 3,5-difluorobromobenzene and magnesium in anhydrous ether. This reagent is then reacted with cyclopentanone to form the corresponding alcohol.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution using a suitable chiral agent or chromatography to obtain the desired (1R,2S) enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(3,5-difluorophenyl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding cyclopentane derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or Dess-Martin periodinane.
Reduction: LiAlH4 or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentane derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
(1R,2S)-2-(3,5-difluorophenyl)cyclopentan-1-ol is used as a building block in the synthesis of complex organic molecules
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. The presence of fluorine atoms can influence the binding affinity and selectivity of the compound towards specific biological targets.
Medicine
The compound is investigated for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals. Fluorinated compounds are known for their improved metabolic stability and bioavailability, making them attractive candidates for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, where its unique properties can enhance performance characteristics.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(3,5-difluorophenyl)cyclopentan-1-ol depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity by influencing electronic and steric properties.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-(3,5-difluorophenyl)cyclopentan-1-one: A ketone derivative with similar structural features.
(1R,2S)-2-(3,5-difluorophenyl)cyclopentane: A reduced form of the compound.
(1R,2S)-2-(3,5-difluorophenyl)cyclopentan-1-amine: An amine derivative with potential biological activity.
Uniqueness
(1R,2S)-2-(3,5-difluorophenyl)cyclopentan-1-ol is unique due to the presence of both a hydroxyl group and fluorine atoms, which confer distinct chemical and physical properties. The combination of chirality and fluorination enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C11H12F2O |
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Molecular Weight |
198.21 g/mol |
IUPAC Name |
(1R,2S)-2-(3,5-difluorophenyl)cyclopentan-1-ol |
InChI |
InChI=1S/C11H12F2O/c12-8-4-7(5-9(13)6-8)10-2-1-3-11(10)14/h4-6,10-11,14H,1-3H2/t10-,11+/m0/s1 |
InChI Key |
DGESKOFFHXRBTQ-WDEREUQCSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)C2=CC(=CC(=C2)F)F |
Canonical SMILES |
C1CC(C(C1)O)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
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